
1-(3-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the tetrahydroquinoline family, which has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In
Mécanisme D'action
The exact mechanism of action of 1-(3-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in oxidative stress and inflammation. Studies have shown that this compound can inhibit the production of reactive oxygen species and pro-inflammatory cytokines, as well as activate various antioxidant enzymes.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 1-(3-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to exhibit a range of other biochemical and physiological effects. These include the modulation of various neurotransmitter systems, such as dopamine and serotonin, as well as the regulation of various ion channels and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1-(3-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its relatively low toxicity and high stability. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 1-(3-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of interest is its potential as a therapeutic agent for various neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate its exact mechanism of action and to explore its potential applications in other areas of scientific research, such as cancer biology and immunology.
Conclusion:
In conclusion, 1-(3-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a promising compound that has been widely studied for its potential applications in scientific research. While much is still unknown about its exact mechanism of action and potential applications, the research to date suggests that it may have a range of beneficial effects, particularly in the field of neuroprotection. Further research is needed to fully elucidate its potential and to explore its applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 1-(3-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the reaction of 3-methylbenzoyl chloride with N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product can be purified through various methods, including column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(3-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its potential applications in a range of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. One of the primary areas of interest is its potential as a neuroprotective agent, as it has been found to exhibit antioxidant and anti-inflammatory effects in vitro and in vivo.
Propriétés
IUPAC Name |
[1-(3-methylbenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-6-4-7-18(14-16)22(26)24-13-5-8-17-15-19(9-10-20(17)24)21(25)23-11-2-3-12-23/h4,6-7,9-10,14-15H,2-3,5,8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHUYPNZJRGURY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

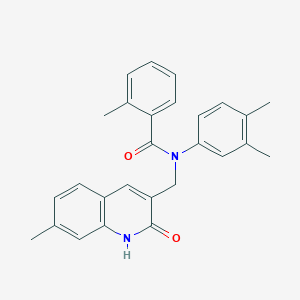


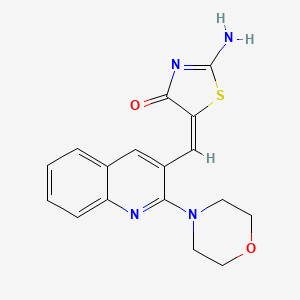
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7718062.png)

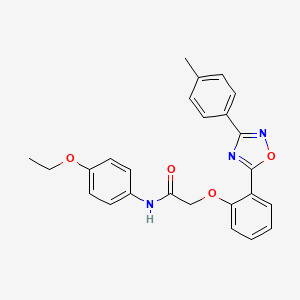
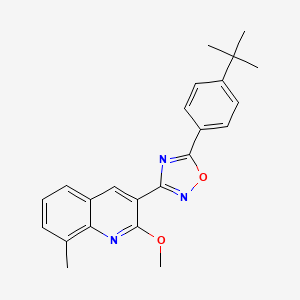

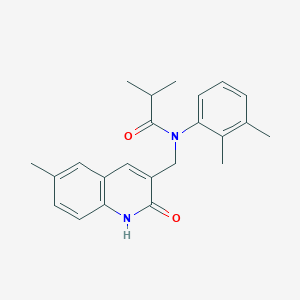


![2-(N-benzyl4-bromobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7718149.png)
![3,4,5-triethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718157.png)